Lurasidone Metabolite 14326 D8
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Description
Lurasidone Metabolite 14326 D8 is a useful research compound. Its molecular formula is C28H36N4O3S and its molecular weight is 516.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Lurasidone Metabolite 14326 D8 is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors ; moderate affinity for alpha 2C-adrenergic receptors ; and is a partial agonist for 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
This compound, like its parent compound Lurasidone, likely interacts with its targets through mixed serotonin-dopamine antagonist activity . It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Pharmacokinetics
Lurasidone, the parent compound of this compound, is primarily metabolized by cytochrome P450 (CYP) 3A4 . Its major active metabolite is referred to as ID-14283 (25% of parent exposure), while the minor metabolites, including this compound, make up 3% and 1% of parent exposure respectively . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Biochemical Analysis
Biochemical Properties
Lurasidone Metabolite 14326 D8 is principally metabolized by cytochrome P450 (CYP) 3A4 . It forms two active metabolites (ID-14283 and ID-14326) and a major inactive metabolite (ID-11614), which respectively represent 25%, 3%, and 1% of parent exposure . The nature of these interactions involves oxidative N-dealkylation, hydroxylation at the norbornane ring, and S-oxidation .
Cellular Effects
At a cellular level, this compound promotes neuronal plasticity, modulates epigenetic mechanisms controlling gene transcription, and increases the expression of the neurotrophic factor BDNF in cortical and limbic brain regions .
Molecular Mechanism
This compound, similar to its parent compound Lurasidone, is an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and a partial agonist for serotonin 5-HT1A receptors . It exerts its effects at the molecular level through these binding interactions with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In adult healthy subjects and patients, a 40 mg dose of this compound results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . Its pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Metabolic Pathways
This compound is principally metabolized by cytochrome P450 (CYP) 3A4 . It should not be coadministered with strong CYP3A4 inducers or inhibitors as it does not significantly inhibit or induce CYP450 hepatic enzymes .
Transport and Distribution
This compound is widely distributed, but particularly retained in pigmented tissues, such as the eyes . It is excreted in breast milk and crosses over into the placenta and fetus in Sprague–Dawley rats .
Properties
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-QJKOTDNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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